molecular formula C14H19N3O2 B2777267 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine CAS No. 502132-51-6

3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2777267
CAS No.: 502132-51-6
M. Wt: 261.325
InChI Key: RAAYDLCCYLGEAU-UHFFFAOYSA-N
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Description

3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethoxy and methyl substituents on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-diethoxy-2-methylbenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso, nitro, or oxo compounds.

    Reduction: Reduced derivatives such as hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups introduced at the amino group or phenyl ring.

Scientific Research Applications

3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Diethoxy-2-methylphenyl)-1,3-thiazol-2-amine: A compound with a thiazole ring instead of a pyrazole ring.

    (4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanamine: A compound with a triazole ring and additional substituents.

Uniqueness

3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

5-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-18-12-6-9(3)10(7-13(12)19-5-2)11-8-14(15)17-16-11/h6-8H,4-5H2,1-3H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAYDLCCYLGEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C2=CC(=NN2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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